molecular formula C27H26N6O B11053507 2,4-Diamino-8,8-dimethyl-6-oxo-5-phenyl-10-(phenylamino)-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile

2,4-Diamino-8,8-dimethyl-6-oxo-5-phenyl-10-(phenylamino)-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile

Cat. No. B11053507
M. Wt: 450.5 g/mol
InChI Key: LOACIXWVVUTLIF-UHFFFAOYSA-N
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Description

2,4-Diamino-8,8-dimethyl-6-oxo-5-phenyl-10-(phenylamino)-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes multiple functional groups such as amino, oxo, and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diamino-8,8-dimethyl-6-oxo-5-phenyl-10-(phenylamino)-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-aryl-2-aminobuta-1,3-diene-1,1,3-tricarbonitriles with dimedone . This reaction is carried out under specific conditions to ensure the formation of the desired product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-8,8-dimethyl-6-oxo-5-phenyl-10-(phenylamino)-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitrile group to an amine.

    Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2,4-Diamino-8,8-dimethyl-6-oxo-5-phenyl-10-(phenylamino)-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-diamino-8,8-dimethyl-6-oxo-5-phenyl-10-(phenylamino)-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,4-diamino-8,8-dimethyl-6-oxo-5-phenyl-10-(phenylamino)-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile apart from similar compounds is its specific arrangement of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various applications in scientific research and industry.

properties

Molecular Formula

C27H26N6O

Molecular Weight

450.5 g/mol

IUPAC Name

2,4-diamino-10-anilino-8,8-dimethyl-6-oxo-5-phenyl-7,9-dihydro-5H-benzo[b][1,8]naphthyridine-3-carbonitrile

InChI

InChI=1S/C27H26N6O/c1-27(2)13-19-22(20(34)14-27)21(16-9-5-3-6-10-16)23-24(29)18(15-28)25(30)31-26(23)33(19)32-17-11-7-4-8-12-17/h3-12,21,32H,13-14H2,1-2H3,(H4,29,30,31)

InChI Key

LOACIXWVVUTLIF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2NC4=CC=CC=C4)N=C(C(=C3N)C#N)N)C5=CC=CC=C5)C(=O)C1)C

Origin of Product

United States

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